

Xtalfluor-M: A Comprehensive Technical Guide to Synthesis, Preparation, and Application

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Compound of Interest

Compound Name: Xtalfluor-M

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Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

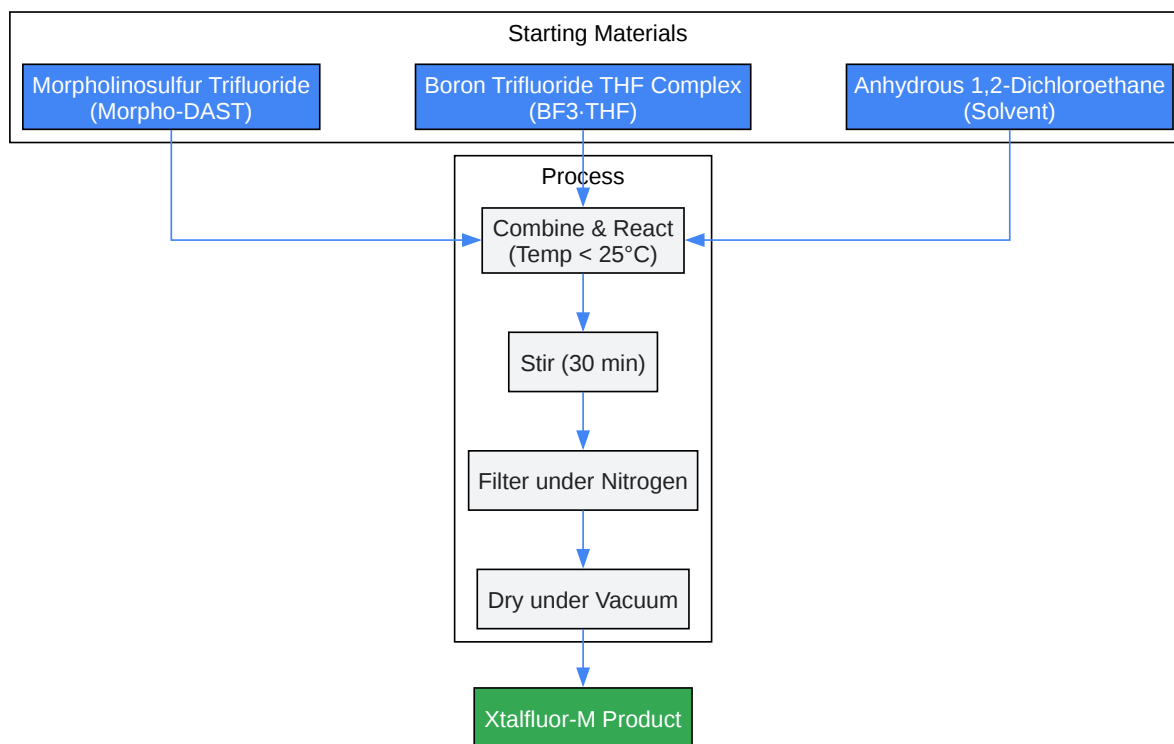
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, significantly influencing properties such as metabolic stability, lipophilicity, and binding affinity. Historically, the use of deoxofluorinating agents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor® has been hampered by their thermal instability, challenging handling requirements, and the generation of corrosive hydrogen fluoride (HF).^{[1][2][3]}

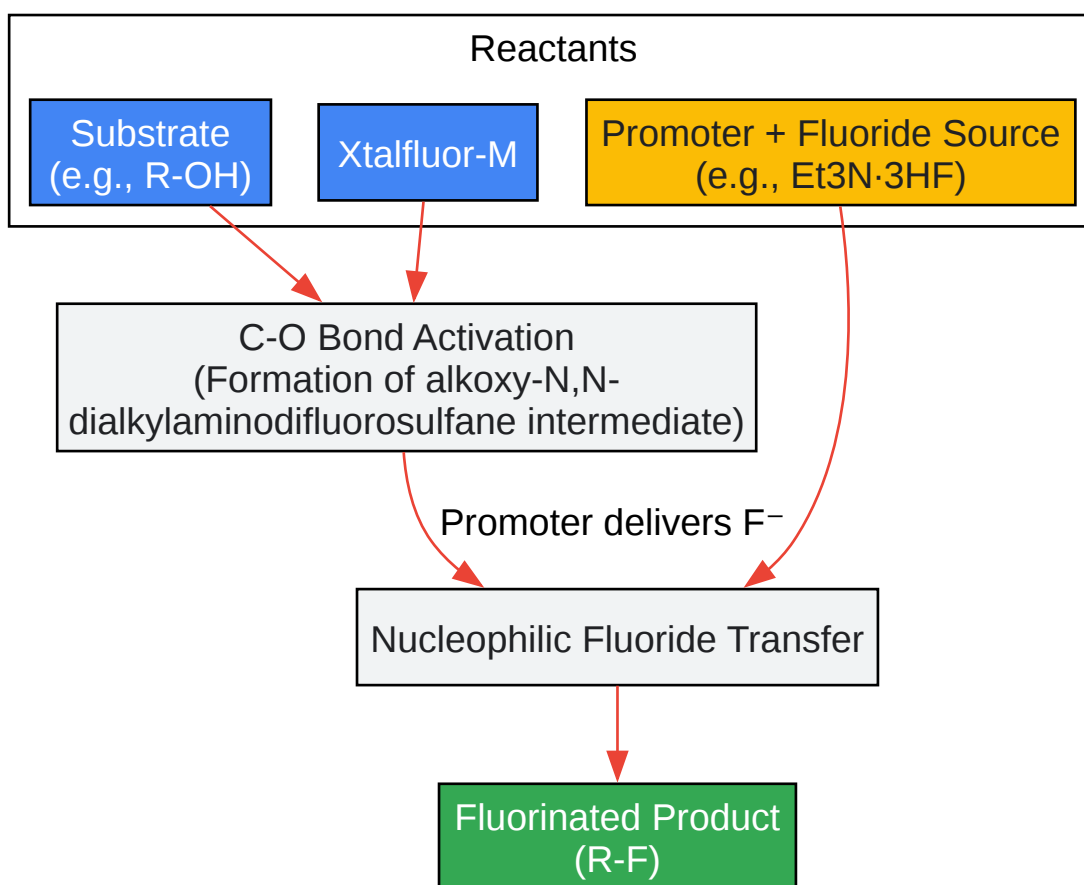
Xtalfluor-M, or morpholinodifluorosulfinium tetrafluoroborate, has emerged as a superior alternative.^{[3][4]} It is a crystalline, thermally stable, and easy-to-handle solid that provides a safer and often more selective pathway for deoxofluorination.^{[1][4][5]} A key advantage of **Xtalfluor-M** is its mechanism, which avoids the liberation of free HF, allowing for its use in standard borosilicate glass vessels.^{[2][3][4]} This guide provides an in-depth overview of the synthesis of **Xtalfluor-M**, its mechanism of action, and detailed experimental protocols for its application in organic synthesis.

Synthesis of Xtalfluor-M

Xtalfluor-M is synthesized via the reaction of morpholinosulfur trifluoride (commonly known as Morpho-DAST) with a Lewis acid, typically boron trifluoride tetrahydrofuran complex (BF₃·THF).^{[4][6]} This procedure avoids the hazardous distillation steps associated with the preparation of older aminofluorosulfurane reagents.^{[2][4]}

The synthesis is a straightforward process involving the reaction of the starting materials in an anhydrous solvent, followed by isolation of the crystalline product.





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